![molecular formula C12H14N2O B6352399 1-N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine CAS No. 1153757-67-5](/img/structure/B6352399.png)

1-N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine is a chemical compound which belongs to the class of aromatic amines. It is a highly valuable building block in organic synthesis .

Synthesis Analysis

Protodeboronation of pinacol boronic esters is a key step in the synthesis of this compound . This process involves a radical approach and is paired with a Matteson–CH2– homologation . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .Molecular Structure Analysis

The molecular formula of this compound is C12H14N2O. The molecular weight is 202.25 g/mol. More detailed structural information can be found in databases like ChemSpider .Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it participates in the Suzuki–Miyaura coupling . Moreover, the boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .科学研究应用

1-N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine has been studied for its potential applications in organic synthesis, pharmacology, and biochemistry. It has been used in the synthesis of various heterocyclic compounds, such as pyridines and pyrimidines. It has also been used in the synthesis of various drugs, such as anti-inflammatory agents, anti-cancer agents, and antifungal agents. In addition, this compound has been studied for its potential applications in biochemistry and molecular biology, such as in the synthesis of enzymes and proteins.

作用机制

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Benzylic compounds typically react via sn1 or sn2 pathways . The compound’s unique structure, containing furan and benzene moieties, suggests it may undergo similar reactions.

Biochemical Pathways

Benzylic compounds are known to react via resonance-stabilized carbocations, suggesting potential involvement in various biochemical pathways .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine is currently unavailable

Result of Action

Compounds with similar structures have shown diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects , suggesting that this compound may have similar effects.

Action Environment

The compound’s synthesis involves reactions at specific temperatures , suggesting that environmental conditions could potentially affect its stability and efficacy.

实验室实验的优点和局限性

1-N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine has several advantages for use in lab experiments. It is relatively stable, inexpensive, and easy to synthesize. In addition, it is highly soluble in water and organic solvents, which makes it easy to work with. However, this compound also has some limitations. It is relatively toxic and can cause skin irritation, so it should be handled with care. In addition, this compound is not very soluble in polar solvents, which can limit its use in certain experiments.

未来方向

There are several potential future directions for research on 1-N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine. First, further studies are needed to better understand the biochemical and physiological effects of this compound. Second, further studies are needed to develop more efficient methods for the synthesis of this compound. Third, further studies are needed to explore the potential applications of this compound in drug design and development. Fourth, further studies are needed to explore the potential of this compound as a tool for studying enzyme structure and function. Finally, further studies are needed to explore the potential of this compound as a tool for studying protein-protein interactions.

合成方法

The synthesis of 1-N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine is a multi-step process that involves the use of several reagents and catalysts. The first step involves the condensation of ethylbenzene and 2-furoic acid to form the desired product. This reaction is usually carried out in the presence of a Lewis acid such as aluminum chloride or boron trifluoride. The second step involves the reduction of the intermediate product using a reducing agent such as sodium borohydride or lithium aluminum hydride. The final step involves the purification of the product using a variety of techniques such as column chromatography, recrystallization, or distillation.

属性

IUPAC Name |

2-N-[1-(furan-2-yl)ethyl]benzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9(12-7-4-8-15-12)14-11-6-3-2-5-10(11)13/h2-9,14H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJAFFUQDSKFIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CO1)NC2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

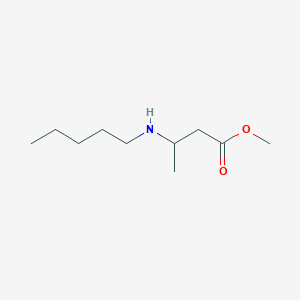

![Methyl 3-{[2-(morpholin-4-yl)ethyl]amino}butanoate](/img/structure/B6352321.png)

![Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate](/img/structure/B6352347.png)

![Methyl 3-{[(4-methoxyphenyl)methyl]amino}butanoate](/img/structure/B6352350.png)

![Methyl 3-[(furan-2-ylmethyl)amino]butanoate](/img/structure/B6352352.png)

![Methyl 3-{[(2-methoxyphenyl)methyl]amino}butanoate](/img/structure/B6352383.png)

![Methyl 3-[(2-methylpropyl)amino]butanoate](/img/structure/B6352392.png)

![1-[1-(Thiophen-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine](/img/structure/B6352401.png)

![[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B6352414.png)